molecular formula C30H44O9 B10826550 k-Strophanthin-alpha

k-Strophanthin-alpha

Cat. No.: B10826550
M. Wt: 548.7 g/mol
InChI Key: XQCGNURMLWFQJR-JHVHLWGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

k-Strophanthin-alpha is a cardiac glycoside found in the seeds of the Strophanthus kombé plant and the lily Convallaria. It is a cardenolide, a type of steroid that has a specific effect on the heart. This compound is known for its potent ability to inhibit the sodium-potassium ATPase enzyme, which plays a crucial role in cardiac muscle contraction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of k-Strophanthin-alpha involves the extraction of the compound from the seeds of Strophanthus kombé. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: k-Strophanthin-alpha undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties .

Scientific Research Applications

k-Strophanthin-alpha has a wide range of scientific research applications:

Mechanism of Action

k-Strophanthin-alpha exerts its effects by inhibiting the sodium-potassium ATPase enzyme, which is essential for maintaining the electrochemical gradient across cell membranes. This inhibition leads to an increase in intracellular sodium levels, which in turn causes an increase in intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac muscle contraction, making this compound a potent cardiotonic agent .

Comparison with Similar Compounds

Uniqueness: k-Strophanthin-alpha is unique due to its specific binding affinity and potency in inhibiting sodium-potassium ATPase. Its rapid onset of action and shorter half-life compared to other cardiac glycosides make it particularly useful in acute settings .

Properties

Molecular Formula

C30H44O9

Molecular Weight

548.7 g/mol

IUPAC Name

(3S,5S,8S,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C30H44O9/c1-17-26(33)23(36-3)13-25(38-17)39-19-4-9-28(16-31)21-5-8-27(2)20(18-12-24(32)37-15-18)7-11-30(27,35)22(21)6-10-29(28,34)14-19/h12,16-17,19-23,25-26,33-35H,4-11,13-15H2,1-3H3/t17-,19+,20-,21+,22+,23+,25+,26-,27-,28+,29+,30+/m1/s1

InChI Key

XQCGNURMLWFQJR-JHVHLWGGSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O

Origin of Product

United States

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